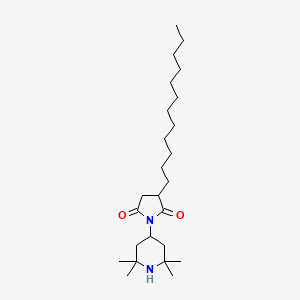
3-Methyl-4-oxopentanoic acid
Overview
Description
3-Methyl-4-oxopentanoic acid, also known as Pentanoic acid, 3-methyl-4-oxo-, is an organic compound with the formula C6H10O3 . It is also referred to as Levulinic acid, 3-methyl; 3-Methyllevulinic acid .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C6H10O3 . The IUPAC Standard InChI is InChI=1S/C6H10O3/c1-4(5(2)7)3-6(8)9/h4H,3H2,1-2H3, (H,8,9) .Physical And Chemical Properties Analysis
The molecular weight of this compound is 130.1418 . Further physical and chemical properties are not detailed in the search results.Scientific Research Applications
Crystal Structure and Hydrogen Bond Interactions
A study by Hachuła et al. (2013) elucidated the crystal structure of levulinic acid, highlighting its planarity and the interactions between molecules through hydrogen bonds. These bonds form chains along specific axes, contributing to our understanding of molecular arrangements and interactions in crystalline forms (Hachuła et al., 2013).
Mass Spectrometry and Fragmentation Mechanisms
Kanawati et al. (2008) characterized 3-methyl-4-oxopentanoic acid using electrospray ionization mass spectrometry. Their work provided insights into the compound's gas-phase ion fragmentation mechanisms, elucidating pathways for CO2 ejection and other molecular changes upon collision-induced dissociation. This research is crucial for understanding the behavior of small organic molecules in mass spectrometry, aiding in the identification and analysis of various compounds (Kanawati et al., 2008).
Atmospheric Chemistry and SOA Tracers
The role of levulinic acid derivatives in atmospheric chemistry was investigated by Al-Naiema and Stone (2017). They studied the products of secondary organic aerosol (SOA) from aromatic volatile organic compounds, including this compound derivatives. This research highlighted the potential of these compounds as tracers for anthropogenic SOA, contributing to our understanding of atmospheric pollution and its sources (Al-Naiema & Stone, 2017).
Synthesis of Derivatives
Yuan (2006) reported on the synthesis of 5-amino-4-oxopentanoic acid hydrochloride from levulinic acid. This work is significant for the development of new synthetic routes and the production of valuable chemical intermediates derived from levulinic acid (Yuan, 2006).
Extraction and Equilibrium Studies
Kumar et al. (2015) explored the reactive extraction of 4-oxopentanoic acid using N,N-dioctyloctan-1-amine in various diluents. Their equilibrium study sheds light on the efficiency of acid recovery from aqueous solutions, presenting valuable data for the separation processes in chemical engineering (Kumar et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound can be obtained from biomass and has the potential to be converted into a variety of molecules, such as fuel additives, flavors, fragrances, and polymers .
Mode of Action
It is known that the compound can be accessed through the hydrolysis of lignocellulosic biomass at elevated temperatures using acid catalysts . The potential to obtain useful chemical derivatives from Beta-Methyllevulinic Acid is high due to the presence of both a ketone group and a carboxylic acid group .
Biochemical Pathways
Beta-Methyllevulinic Acid is involved in the hydrolysis of lignocellulosic biomass, a process that is complex and involves many reactions and intermediates . The compound is part of the biomass hydrolysis process, which is a key step in many conversion routes .
Result of Action
It is known that the compound can be converted into a variety of molecules, indicating that it likely has diverse effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Beta-Methyllevulinic Acid. For instance, the compound is accessed through the hydrolysis of lignocellulosic biomass at elevated temperatures . Therefore, temperature is a key environmental factor that can influence the compound’s action.
Biochemical Analysis
Biochemical Properties
3-Methyl-4-oxopentanoic acid plays a crucial role in biochemical reactions, particularly in the metabolism of branched-chain amino acids such as valine, leucine, and isoleucine . It is involved in the degradation pathways of these amino acids, where it acts as an intermediate. The compound interacts with several enzymes, including branched-chain α-keto acid dehydrogenase complex, which catalyzes the decarboxylation of branched-chain α-keto acids . Additionally, this compound can interact with proteins and other biomolecules, influencing their structure and function.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can alter the activity of enzymes involved in the citric acid cycle, leading to changes in energy production and metabolic flux. Furthermore, this compound can impact gene expression by acting as a signaling molecule that regulates the transcription of specific genes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes, either inhibiting or activating their activity . For example, it can inhibit the activity of branched-chain α-keto acid dehydrogenase complex, leading to the accumulation of branched-chain amino acids and their corresponding α-keto acids. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function . The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of byproducts that may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause alterations in cellular metabolism and gene expression, which may result in changes in cell function and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound can have beneficial effects on metabolic pathways and energy production. At high doses, it can cause toxic or adverse effects, such as oxidative stress, mitochondrial dysfunction, and cell death. Threshold effects have been observed in studies, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the degradation of branched-chain amino acids . It interacts with enzymes such as branched-chain α-keto acid dehydrogenase complex and other cofactors that facilitate its conversion into downstream metabolites. The compound can also affect metabolic flux by altering the levels of intermediates and end products in these pathways, leading to changes in cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. The compound’s distribution can influence its biological activity, as its accumulation in certain tissues or organelles may enhance or inhibit specific metabolic processes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence energy production and metabolic pathways. The localization of this compound can also affect its interactions with enzymes and other biomolecules, thereby modulating its biological effects.
properties
IUPAC Name |
3-methyl-4-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-4(5(2)7)3-6(8)9/h4H,3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIWUVRBASXMGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90289185 | |
| Record name | 3-Methyl-4-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6628-79-1 | |
| Record name | 6628-79-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59715 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methyl-4-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | beta-Methyllevulinic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-Methyl-4-oxopentanoic acid in natural product research?
A1: this compound has been identified as a significant constituent in the essential oil extracted from both the flower of the Paniculate Goldraintree [] and Senna italica []. In the Paniculate Goldraintree flower oil, it was the most abundant compound, constituting 49.71% of the total oil composition []. This suggests a potential role for this compound in the plant's biology and potential applications in various fields.
Q2: Are there any potential applications for the identified this compound based on the plant sources?
A2: While the research primarily focuses on identifying and quantifying this compound, its presence in these plants, especially as a major component in Paniculate Goldraintree flower oil, suggests potential avenues for further investigation. For instance, considering Senna italica's known medicinal properties and the demonstrated antimicrobial and anticancer activities of its extracts [], it would be interesting to explore if this compound contributes to these activities.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



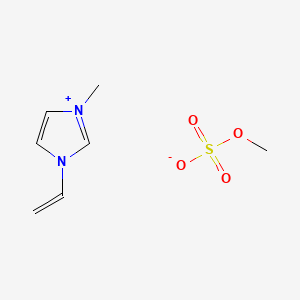

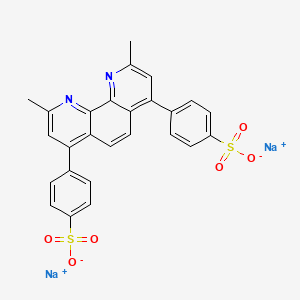




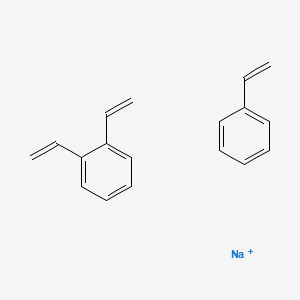
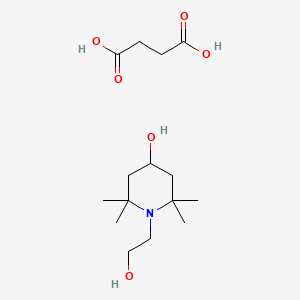
![2-Naphthalenecarboxylic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-](/img/structure/B1580503.png)
![Benzenamine, 4-[(2,6-dichlorophenyl)(4-imino-3,5-dimethyl-2,5-cyclohexadien-1-ylidene)methyl]-2,6-dimethyl-, phosphate (1:1)](/img/structure/B1580504.png)
